molecular formula C22H28N2O4S B515370 N-(2-METHOXY-5-METHYLPHENYL)-3-({2-[(2-METHOXY-5-METHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE

N-(2-METHOXY-5-METHYLPHENYL)-3-({2-[(2-METHOXY-5-METHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE

Cat. No.: B515370
M. Wt: 416.5g/mol
InChI Key: PVGWOHNPKHMTPX-UHFFFAOYSA-N
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Description

N-(2-METHOXY-5-METHYLPHENYL)-3-({2-[(2-METHOXY-5-METHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE is a complex organic compound characterized by its unique structure, which includes methoxy and methyl groups attached to an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXY-5-METHYLPHENYL)-3-({2-[(2-METHOXY-5-METHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE typically involves multiple steps, starting with the preparation of the aniline derivatives. The key steps include:

    Preparation of 2-methoxy-5-methylaniline: This can be synthesized through the nitration of 2-methoxytoluene followed by reduction.

    Formation of the oxopropyl intermediate: The aniline derivative is reacted with a suitable acylating agent to introduce the oxopropyl group.

    Thioether formation: The oxopropyl intermediate is then reacted with a thiol to form the thioether linkage.

    Final coupling: The resulting compound is coupled with another molecule of 2-methoxy-5-methylaniline to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXY-5-METHYLPHENYL)-3-({2-[(2-METHOXY-5-METHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized under strong oxidative conditions.

    Reduction: The carbonyl group in the oxopropyl moiety can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions such as Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various substituents on the aromatic rings.

Scientific Research Applications

N-(2-METHOXY-5-METHYLPHENYL)-3-({2-[(2-METHOXY-5-METHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-METHOXY-5-METHYLPHENYL)-3-({2-[(2-METHOXY-5-METHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-5-methylaniline: A precursor in the synthesis of the compound.

    3-oxopropyl derivatives: Compounds with similar oxopropyl groups.

    Thioether compounds: Molecules with similar thioether linkages.

Uniqueness

N-(2-METHOXY-5-METHYLPHENYL)-3-({2-[(2-METHOXY-5-METHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H28N2O4S

Molecular Weight

416.5g/mol

IUPAC Name

3-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]sulfanyl-N-(2-methoxy-5-methylphenyl)propanamide

InChI

InChI=1S/C22H28N2O4S/c1-15-5-7-19(27-3)17(13-15)23-21(25)9-11-29-12-10-22(26)24-18-14-16(2)6-8-20(18)28-4/h5-8,13-14H,9-12H2,1-4H3,(H,23,25)(H,24,26)

InChI Key

PVGWOHNPKHMTPX-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CCSCCC(=O)NC2=C(C=CC(=C2)C)OC

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CCSCCC(=O)NC2=C(C=CC(=C2)C)OC

Origin of Product

United States

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